![molecular formula C10H9BrN2O3 B1371685 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione CAS No. 1214038-72-8](/img/structure/B1371685.png)
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione
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Overview
Description
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione, commonly referred to as 5-Bromo-2-methoxyphenyl Imidazolidine-2,4-dione (5-BrMPI), is an organic compound with a wide range of applications in the scientific research field. 5-BrMPI is a heterocyclic compound that can be synthesized from 5-bromo-2-methoxybenzaldehyde and 2-amino-1,3-propanediol. Its structure is composed of a bromine atom and two methoxy groups attached to an imidazolidine ring. 5-BrMPI is a colorless solid that can be used in a variety of laboratory experiments and has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Pharmacological Research
This compound, belonging to the imidazolinone derivatives, has been identified as having a wide range of significant pharmacological activities. The unique structural features of these derivatives make them candidates for drug discovery, particularly in the search for effective anticancer agents. They have shown promise in the suppression of tumors and may have therapeutic potential in cancer treatment .
Antibacterial and Anti-Fungal Applications
Imidazolinone derivatives, including 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione, have demonstrated antibacterial and anti-fungal properties. These activities make them valuable for the development of new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance .
Anti-Inflammatory and Analgesic Properties
Research indicates that these compounds exhibit anti-inflammatory and analgesic activities. This suggests potential applications in developing treatments for conditions characterized by inflammation and pain, such as arthritis and neuropathic pain .
Anticancer Activity
The structural modification of imidazolinone derivatives has been explored to enhance their anticancer activity. This compound, with its specific substitutions, could be part of ongoing research to develop more effective cancer therapies with fewer side effects .
Analytical Chemistry
The compound’s properties, such as its molecular weight and purity specifications, make it suitable for use in various analytical techniques like NMR, HPLC, LC-MS, and UPLC. These applications are crucial for quality control and research in pharmaceuticals .
Synthetic Chemistry
As a building block in synthetic chemistry, this compound can be used to synthesize a variety of other chemical entities. Its reactivity and stability under different conditions make it a valuable compound for creating new molecules with potential applications in medicine and materials science .
Mechanism of Action
Target of Action
It’s known that imidazolinone derivatives, to which this compound belongs, have a wide range of significant pharmacological or biological activities .
Mode of Action
It’s suggested that the electron-donating moieties on the phenyl ring of these compounds promote interaction with the active site residues, thus increasing the activity .
Biochemical Pathways
Imidazolinone derivatives have been found to exhibit anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Imidazolinone derivatives have shown promising results in the suppression of tumors , suggesting potential anti-cancer effects.
properties
IUPAC Name |
5-(5-bromo-2-methoxyphenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-16-7-3-2-5(11)4-6(7)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBFGWMBUGFLDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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